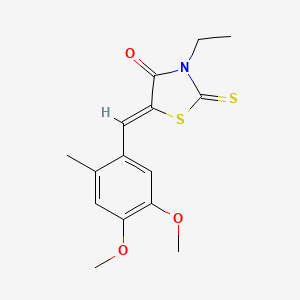
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide is a synthetic organic compound derived from naphthoquinone. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide typically involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with N-ethylacetamide. The reaction is carried out in the presence of a Lewis acid catalyst, such as cerium chloride (CeCl3), which facilitates the substitution reaction . The reaction conditions generally include a solvent like benzene and a temperature range of 60-90°C, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.
科学研究应用
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide involves its interaction with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against cancer cells and bacteria. The molecular targets include enzymes involved in redox regulation and DNA, leading to the disruption of cellular processes and apoptosis.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its antimicrobial and antitumor properties.
Lawsone: A natural hydroxy derivative of 1,4-naphthoquinone, used as a dye and in traditional medicine.
Juglone: Another natural derivative with similar biological activities.
Uniqueness
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide is unique due to the presence of the N-ethylacetamide group, which enhances its solubility and bioavailability compared to other naphthoquinone derivatives. This modification also improves its pharmacological properties, making it a more effective candidate for drug development.
属性
IUPAC Name |
N-ethyl-N-(1-hydroxy-3,4-dioxonaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-15(8(2)16)11-12(17)9-6-4-5-7-10(9)13(18)14(11)19/h4-7,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREZWBGZHPBCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C2=CC=CC=C2C(=O)C1=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)



![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)

![1,5-dimethyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-2-phenylpyrazol-3-one](/img/structure/B5231581.png)
![(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoic acid](/img/structure/B5231588.png)
